N-(morpholin-2-ylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(morpholin-2-ylmethyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H16N2O2 It is characterized by the presence of a morpholine ring attached to a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(morpholin-2-ylmethyl)cyclopropanecarboxamide typically involves the reaction of morpholine with cyclopropanecarboxylic acid derivatives. One common method includes the use of cyclopropanecarboxylic acid chloride, which reacts with morpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(morpholin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine or cyclopropane derivatives .
Scientific Research Applications
N-(morpholin-2-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(morpholin-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the cyclopropane carboxamide group can participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(morpholin-4-ylmethyl)cyclopropanecarboxamide
- N-(piperidin-2-ylmethyl)cyclopropanecarboxamide
- N-(pyrrolidin-2-ylmethyl)cyclopropanecarboxamide
Uniqueness
N-(morpholin-2-ylmethyl)cyclopropanecarboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-(morpholin-2-ylmethyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C9H16N2O2/c12-9(7-1-2-7)11-6-8-5-10-3-4-13-8/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
SGUDGSDWJBEDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.